molecular formula C6H11ClFNO B1297036 N,N-Diethyl chlorofluoroacetamide CAS No. 364-94-3

N,N-Diethyl chlorofluoroacetamide

Cat. No.: B1297036
CAS No.: 364-94-3
M. Wt: 167.61 g/mol
InChI Key: JCRDJKCRGITHDO-UHFFFAOYSA-N
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Description

N,N-Diethyl chlorofluoroacetamide is a chemical compound with the molecular formula C6H11ClFNO and a molecular weight of 167.61 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

N,N-Diethyl chlorofluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can undergo hydrolysis to form corresponding amides and acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diethyl chlorofluoroacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl chlorofluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N,N-Diethyl chlorofluoroacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct reactivity and application potential .

Properties

IUPAC Name

2-chloro-N,N-diethyl-2-fluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClFNO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRDJKCRGITHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326738
Record name 2-Chloro-N,N-diethyl-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-94-3
Record name 2-Chloro-N,N-diethyl-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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